molecular formula C14H13BFNO3 B1437061 (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-19-7

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1437061
CAS RN: 874289-19-7
M. Wt: 273.07 g/mol
InChI Key: XTSLGOGQMXSTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874289-19-7. It has a molecular weight of 273.07 and its IUPAC name is 4-[(benzylamino)carbonyl]-3-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) .


Chemical Reactions Analysis

Boronic acids, including “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid”, are known for their utility as reagents in transition metal-catalyzed transformations . They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a density of 1.3±0.1 g/cm³ and a molar refractivity of 71.1±0.4 cm³. It has 4 H-bond acceptors and 3 H-bond donors .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to act as sensors due to their affinity for diols and similar molecules. “(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid” could potentially be used in the development of fluorescent sensors for detecting catecholamines and their derivatives, such as dopamine, DOPA, and DOPAC .

Organic Synthesis

In organic chemistry, boronic acids serve as valuable intermediates. They can be used in various coupling reactions, including Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. This compound may be utilized in electrophilic trapping of arylmetal intermediates from aryl halides .

Glucose Monitoring

Boronic acid derivatives are promising for non-enzymatic glucose sensors due to their reversible binding with glucose. This compound could be involved in glucose monitoring applications, enabling continuous glucose monitoring and responsive insulin release .

Carbohydrate Sensing

The ability of boronic acids to bind with saccharides makes them suitable for carbohydrate sensing. This is particularly relevant in biomedical applications where selective sensors are needed for complex saccharides .

Click Chemistry

Click reactions are a staple in modern synthetic chemistry, and boronic acids often feature in these reactions. However, they present unique challenges such as copper-mediated degradation. This compound might be synthesized using click reactions while addressing these challenges .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLGOGQMXSTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660179
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874289-19-7
Record name B-[3-Fluoro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.